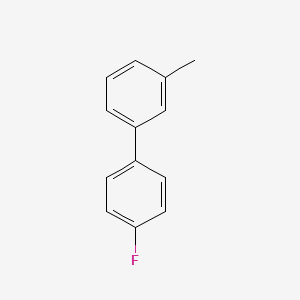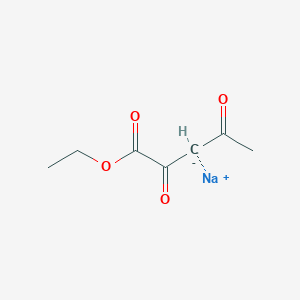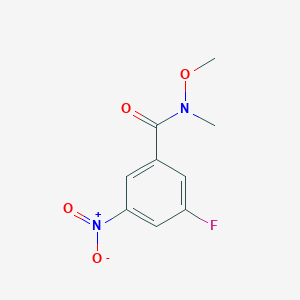
2-Amino-3,4,4-trifluorobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4,4-trifluorobut-3-enoic acid is an organic compound with the molecular formula C4H4F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a double bond within its structure. It is a derivative of butenoic acid and is known for its unique chemical properties due to the trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,4-trifluorobut-3-enoic acid typically involves the reaction of 4,4,4-trifluorocrotonic acid with ammonia or an amine source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to achieve optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature control and stirring mechanisms. The reactants are added in a specific order, and the reaction mixture is heated to the required temperature. After the reaction is complete, the product is purified using techniques such as crystallization or distillation to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3,4,4-trifluorobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
2-Amino-3,4,4-trifluorobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3,4,4-trifluorobut-3-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
4,4,4-Trifluorobut-2-enoic acid: Similar structure but lacks the amino group.
3-Amino-4,4,4-trifluorobut-2-enoic acid: Similar structure with the amino group in a different position.
Uniqueness: 2-Amino-3,4,4-trifluorobut-3-enoic acid is unique due to the specific positioning of the amino group and the trifluoromethyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
775248-58-3 |
|---|---|
Formule moléculaire |
C4H4F3NO2 |
Poids moléculaire |
155.08 g/mol |
Nom IUPAC |
2-amino-3,4,4-trifluorobut-3-enoic acid |
InChI |
InChI=1S/C4H4F3NO2/c5-1(3(6)7)2(8)4(9)10/h2H,8H2,(H,9,10) |
Clé InChI |
UPXUPGLJAZTNTI-UHFFFAOYSA-N |
SMILES canonique |
C(C(=C(F)F)F)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


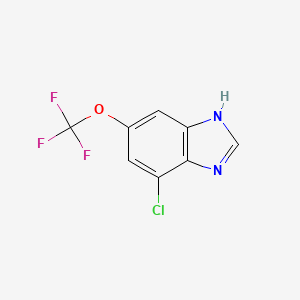
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)

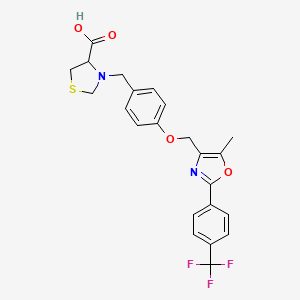


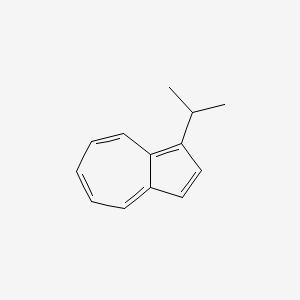
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
